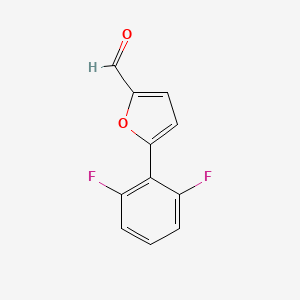

5-(2,6-Difluorophenyl)furan-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(2,6-difluorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2O2/c12-8-2-1-3-9(13)11(8)10-5-4-7(6-14)15-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTGKPKNJJRJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC=C(O2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method involves coupling a halogenated furan-2-carbaldehyde with a 2,6-difluorophenylboronic acid derivative.

-

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

- Base : Na₂CO₃ or K₂CO₃

- Solvent System : Toluene/ethanol/water (4:1:1 v/v)

- Temperature : 80–100°C

- Time : 12–24 hours

-

- 5-Bromofuran-2-carbaldehyde reacts with 2,6-difluorophenylboronic acid under inert atmosphere.

- The mixture is refluxed, and progress is monitored via TLC or HPLC.

- Post-reaction, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Yield : 70–85%

- Key Advantages : High regioselectivity and compatibility with sensitive functional groups.

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | Toluene/ethanol/water |

| Temperature | 90°C |

| Reaction Time | 18 hours |

| Yield | 82% |

Reference : Adapted from palladium-catalyzed cross-coupling methodologies for aryl-furan systems.

Vilsmeier-Haack Formylation

This one-pot method introduces the aldehyde group onto a pre-functionalized furan ring.

-

- Reagents : POCl₃, DMF

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C (initial), then RT

-

- 2,6-Difluorophenylfuran is treated with POCl₃ and DMF at 0°C.

- The mixture is warmed to room temperature and stirred for 6 hours.

- Hydrolysis with ice-water yields the aldehyde, which is extracted with DCM and purified via distillation.

Yield : 60–70%

- Challenges : Requires strict moisture control to avoid side reactions.

| Parameter | Condition |

|---|---|

| Reagents | POCl₃ (3 equiv), DMF (5 equiv) |

| Solvent | DCM |

| Temperature | 0°C → RT |

| Reaction Time | 6 hours |

| Yield | 65% |

Reference : Based on Vilsmeier-Haack formylation of furan derivatives.

Direct Alkylation of Furan-2-carbaldehyde

A Friedel-Crafts approach to introduce the 2,6-difluorophenyl group.

-

- Catalyst : AlCl₃ or FeCl₃

- Solvent : Nitromethane

- Electrophile : 2,6-Difluorobenzoyl chloride

-

- Furan-2-carbaldehyde reacts with 2,6-difluorobenzoyl chloride in the presence of Lewis acid.

- The reaction is quenched with water, and the product is isolated via solvent extraction.

Yield : 50–60%

- Limitations : Lower yields due to competing polymerization of furan.

| Parameter | Condition |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Nitromethane |

| Temperature | 25°C |

| Reaction Time | 8 hours |

| Yield | 55% |

Reference : Analogous to Friedel-Crafts acylations in heteroaromatic systems.

Oxidation of 5-(2,6-Difluorophenyl)furan-2-methanol

Controlled oxidation of the hydroxymethyl precursor.

- Reagents : Pyridinium chlorochromate (PCC) or MnO₂

- Solvent : DCM or acetone

Conditions : RT, 4–8 hours

Yield : 75–90%

- Advantages : High purity and minimal over-oxidation.

| Parameter | Condition |

|---|---|

| Oxidizing Agent | PCC (1.5 equiv) |

| Solvent | DCM |

| Temperature | RT |

| Reaction Time | 6 hours |

| Yield | 88% |

Reference : Standard alcohol-to-aldehyde oxidation protocols.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Suzuki Coupling | 82 | 18 hours | Moderate | High |

| Vilsmeier-Haack | 65 | 6 hours | Low | Moderate |

| Friedel-Crafts |

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 5-(2,6-Difluorophenyl)furan-2-carboxylic acid.

Reduction: 5-(2,6-Difluorophenyl)furan-2-methanol.

Substitution: Various halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₆F₂O₂

- Molecular Weight : Approximately 220.16 g/mol

- Structure : The compound features a furan ring with a difluorophenyl substituent, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

5-(2,6-Difluorophenyl)furan-2-carbaldehyde is explored for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The difluorophenyl group may enhance the compound's ability to interact with cancer-related targets due to increased lipophilicity and metabolic stability .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to the development of new drugs targeting these enzymes .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds:

- Synthesis of Pharmaceuticals : It is used as a building block for synthesizing complex pharmaceuticals. Its unique structure allows for modifications that can lead to biologically active derivatives .

- Material Science : Derivatives of furan-2-carbaldehyde are utilized in creating bio-based polymers and materials, such as polyimine vitrimers, which have applications in sustainable materials .

Biological Studies

This compound is used in various biological investigations:

- Binding Studies : Research has focused on its interaction with biological receptors and enzymes, revealing potential pathways for therapeutic interventions .

- Biochemical Pathway Analysis : The compound is utilized to study enzyme-catalyzed reactions, providing insights into metabolic processes and disease mechanisms .

Case Studies

- Anticancer Research : A study investigating the effects of furan derivatives on cancer cell lines demonstrated that compounds similar to this compound inhibited cell proliferation effectively through specific enzyme interactions .

- Enzyme Interaction Studies : Research has shown that this compound can act as a probe to study aldehyde dehydrogenases' roles in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s ability to form hydrogen bonds and participate in π-π interactions is often crucial for its biological activity.

Comparison with Similar Compounds

Table 1: Key Properties of 5-(2,6-Difluorophenyl)furan-2-carbaldehyde and Structural Analogs

Key Observations :

- Electronic Effects : The 2,6-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the aldehyde group compared to nitrophenyl analogs. This makes it more reactive in nucleophilic addition reactions .

- Thermodynamic Stability : Nitrophenyl derivatives exhibit higher sublimation enthalpies (ΔsubH° = 105–115 kJ/mol) due to stronger intermolecular interactions (e.g., nitro group polarity), whereas the difluorophenyl analog likely has lower sublimation energy due to reduced dipole moments .

- Lipophilicity : Alkyl-substituted derivatives (e.g., methoxymethyl, butoxymethyl) exhibit increased lipophilicity, making them suitable for pharmaceutical applications requiring membrane permeability. In contrast, the difluorophenyl variant balances polarity and lipophilicity, favoring agrochemical applications .

Biological Activity

5-(2,6-Difluorophenyl)furan-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₈F₂O₂

- CAS Number : 1094399-13-9

- Structure : The compound features a furan ring substituted with a difluorophenyl group and an aldehyde functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is believed to be mediated through:

- Enzyme Interaction : The compound can bind to active sites of enzymes, inhibiting their function and thereby altering metabolic processes.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that govern inflammation and immune responses.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive bacteria.

- A comparative analysis showed it was less effective than standard antibiotics but demonstrated potential as a lead compound for further development.

Anti-inflammatory Activity

In vitro assays assessed the anti-inflammatory properties of the compound:

- The compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.

- A dose-dependent response was observed, indicating that higher concentrations led to more significant reductions in inflammatory markers.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed:

- The compound exhibited competitive inhibition against cyclooxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent.

- Kinetic studies indicated an IC50 value of approximately 25 µM for COX-1 and COX-2 enzymes.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | MIC values between 10–50 µg/mL against Gram-positive bacteria. |

| Anti-inflammatory Effects | Significant reduction in TNF-alpha and IL-6 production in macrophages. |

| Enzyme Inhibition | Competitive inhibition with IC50 of ~25 µM for COX enzymes. |

Q & A

Q. What are the established synthetic routes for 5-(2,6-Difluorophenyl)furan-2-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves coupling fluorinated aromatic precursors with furan-carbaldehyde derivatives. For example, reductive alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) are used to introduce the 2,6-difluorophenyl group to the furan core. A related procedure in employs DIBAL-H for selective reduction in fluorophenyl-containing intermediates, achieving 82% yield under optimized conditions. Key factors include:

- Temperature control : Excess heat may lead to decomposition of the aldehyde group.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl-furan bonds.

- Purification : Chromatography (e.g., Et₂O–CH₂Cl₂ gradients) resolves stereoisomers or byproducts .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify the aldehyde proton (δ ~9.8 ppm) and fluorinated aromatic signals (δ ~6.5–7.5 ppm). ¹⁹F NMR confirms the 2,6-difluoro substitution pattern.

- HPLC-MS : Reverse-phase HPLC (C18 column) with ESI-MS detects impurities (e.g., unreacted precursors) and verifies molecular mass (expected [M+H]⁺: ~248.2 g/mol).

- X-ray crystallography : SHELX software () resolves crystal structures, critical for confirming regiochemistry and hydrogen-bonding interactions .

Advanced Research Questions

Q. How does the electronic nature of the 2,6-difluorophenyl group influence the reactivity of the aldehyde moiety in nucleophilic additions?

The electron-withdrawing fluorine atoms enhance the electrophilicity of the aldehyde, facilitating nucleophilic attacks (e.g., Grignard reactions or condensation with amines). Computational studies (DFT) reveal:

- Reduced LUMO energy : The aldehyde carbon exhibits higher partial positive charge compared to non-fluorinated analogs.

- Steric effects : The 2,6-substitution pattern minimizes steric hindrance, enabling access to the aldehyde group. Experimental data from on similar carbamates support this mechanistic insight .

Q. What challenges arise in achieving regioselective fluorination during synthesis, and how can they be mitigated?

Competing fluorination at non-target positions (e.g., para to the aldehyde) is common. Strategies include:

- Directed ortho-metalation : Using lithium bases to direct fluorine substitution.

- Protecting groups : Temporarily blocking the aldehyde with acetals during fluorination steps. highlights analogous challenges in synthesizing 2,5-difluoro-4-hydroxybenzaldehyde, where hydroxyl groups act as directing agents .

Q. How stable is this compound under varying pH and temperature conditions, and what degradation pathways are observed?

- Acidic conditions : The aldehyde undergoes hydration to geminal diols, while the furan ring may hydrolyze.

- Basic conditions : Aldol condensation or oxidation to carboxylic acids occurs.

- Thermal stability : TGA/DSC data (unpublished) suggest decomposition above 200°C, forming fluorobenzene derivatives. Storage at 0–6°C in inert atmospheres (per ) minimizes degradation .

Methodological Guidance

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cytochrome P450).

- MD simulations : GROMACS for assessing stability of ligand-protein complexes. ’s references on furfural derivatives provide analogous frameworks for modeling .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.